3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a synthetic organic compound primarily recognized as an intermediate in the synthesis of paliperidone, an antipsychotic medication. This compound features a complex structure that includes a pyrido-pyrimidine framework, which is significant in medicinal chemistry due to its biological activity.
This compound can be classified under the category of heterocyclic compounds, specifically pyrido[1,2-a]pyrimidines. It is synthesized through various chemical reactions involving precursors like 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone. The hydrochloride form is often used for enhanced solubility and stability in pharmaceutical applications .
The synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves several key steps:
The synthesis process has been optimized to avoid the need for chromatographic separation, making it commercially viable. Reaction conditions such as temperature and solvent choice are critical for maximizing yield and purity .
The molecular formula of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is C11H16ClN2O·HCl. Its structure consists of:
The compound has a molecular weight of approximately 242.70 g/mol. Its structural features contribute to its pharmacological properties and interactions within biological systems .
The primary chemical reactions involving this compound include:
These reactions are often carried out under controlled conditions to ensure selectivity and yield. For instance, using phosphorus oxychloride allows for both solvent and reactant roles in the chlorination step .
The mechanism of action for 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride primarily relates to its role as an intermediate in synthesizing paliperidone. Paliperidone acts on various neurotransmitter receptors in the brain (such as dopamine and serotonin receptors), influencing mood and behavior.
Research indicates that compounds with similar structures exhibit significant antipsychotic activity due to their interaction with these receptors .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm structural integrity and purity during synthesis .
3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of paliperidone for treating schizophrenia and related disorders. Additionally, research into related compounds continues to explore potential therapeutic applications in various neurological conditions due to their receptor activity profiles .
This compound exemplifies the importance of synthetic intermediates in drug development and highlights ongoing research efforts aimed at optimizing therapeutic efficacy through structural modifications.
Copper-catalyzed Ullmann-type coupling represents a pivotal advancement in constructing the pyridopyrimidinone core. This method employs CuI (20 mol%) with Mephos as a sterically hindered phosphine ligand in DMF at 130°C, achieving yields up to 89% [7]. The reaction proceeds via a tandem mechanism: first, C–N bond formation between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters generates an intermediate, followed by intramolecular amidation to cyclize the tetrahydropyridopyrimidinone scaffold. Key advantages over Pd/Rh/Ag-catalyzed methods include superior cost efficiency and functional group tolerance, enabling gram-scale synthesis with diverse aryl substituents [7].
Table 1: Optimization of Cu-Catalyzed Pyridopyrimidinone Synthesis
Catalyst/Ligand | Base | Solvent | Yield (%) |
---|---|---|---|
CuI/Mephos | KHCO₃ | DMF | 89 |
CuI/Phenanthroline | KHCO₃ | DMF | 69 |
CuI/Triphenylphosphine | KHCO₃ | DMF | 75 |
CuI (no ligand) | KHCO₃ | DMF | <10 |
Polar solvents (DMF, DMSO) are critical for facilitating the amidation step by stabilizing the transition state. Lower yields in toluene (62%) or acetonitrile (60%) underscore the role of solvent polarity in cyclization kinetics [7].
Chloroethylation at the C3 position involves nucleophilic substitution under kinetic or thermodynamic control. Kinetic control favors N-alkylation via direct SN₂ attack of the pyrimidinone nitrogen on 1-bromo-2-chloroethane, yielding the linear adduct. Subsequent cyclization under thermodynamic conditions (K₂CO₃/CHCl₃, 4h) forms the fused bicyclic system [5]. Steric effects from the C2 methyl group and solvent polarity (chloroform vs. propan-2-ol) critically influence regioselectivity: polar protic solvents stabilize early SN₂ transition states, while aprotic media favor ring closure [5] [8].
Quantum crystallographic analyses reveal that protonation states dictate electrophilic susceptibility. Neutral pyridopyrimidinones undergo C3-attack due to higher electron density, while N1-protonated species exhibit reduced nucleophilicity, necessitating harsher conditions [6]. This aligns with topological electron density studies showing decreased Laplacian values (∇²ρ) at C3 bond critical points in protonated forms (∇²ρ = +0.72 eÅ⁻⁵ vs. +0.85 eÅ⁻⁵ in neutral) [6].
C9 hydroxylation employs distinct strategies:
The C9 stereochemistry influences biological activity; β-oriented hydroxyl groups enhance target binding via hydrogen bonding to kinase residues (e.g., EGFR Cys797) [2] . IR spectroscopy confirms successful hydroxylation through O–H stretches (3350–3400 cm⁻¹) and C–O vibrations (1020 cm⁻¹), while ¹H NMR shows characteristic coupling of the C9 methine proton (δ 4.25 ppm, dd, J = 4.5 Hz) [8].
Protonation of the pyridopyrimidinone scaffold occurs preferentially at N1 (endocyclic nitrogen), as confirmed by X-ray quantum crystallography. This site exhibits higher basicity (predicted pKa = 4.72 in methanol) compared to the C9 hydroxyl or exocyclic amines due to resonance stabilization of the resultant cation [4] [6]. Aspherical atom refinement (HAR) methods reveal protonation redistributes electron density: N1–H bond critical points show reduced electron density (ρ = 1.82 eÅ⁻³) versus neutral N1 (ρ = 1.95 eÅ⁻³), indicating charge localization [6].
Table 2: Spectroscopic Signatures of Protonation Sites
Protonation Site | ¹H NMR Shift (ppm) | IR Band (cm⁻¹) | Topological ∇²ρ (eÅ⁻⁵) |
---|---|---|---|
N1 (endocyclic N) | δ 9.03 (s, 1H) | 1648 (C=O stretch) | +0.72 (N1–H) |
C9-OH | δ 4.25 (dd, 1H) | 3350–3400 (O–H) | +2.15 (O–H) |
Exocyclic amine | δ 10.02 (s, 2H) | 3236 (N–H) | +0.93 (N–H) |
Salt crystallization from ethanol/water mixtures (1:1 v/v) yields stable monohydrate hydrochloride crystals. The process is pH-dependent: below pH 4, N1-protonation dominates, while above pH 7, deprotonation occurs at C9-OH [4] [8]. This behavior enables application as a pH indicator in organic solvents, exhibiting color shifts from yellow (pH < 4) to red (pH > 10) [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1